molecular formula C24H25NO5S B11395373 N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11395373
M. Wt: 439.5 g/mol
InChI Key: LXDYPPOZBTVLIK-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines elements of thiophene, chromene, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the core chromene structure. The chromene core is then functionalized with the thiophene and benzyl groups through a series of reactions, including nucleophilic substitution and oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the chromene ring can be reduced to form alcohols.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the chromene carbonyl group may produce alcohols.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide

Uniqueness

Compared to similar compounds, N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide has a unique combination of functional groups that confer distinct chemical and biological properties

Properties

Molecular Formula

C24H25NO5S

Molecular Weight

439.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-6-ethyl-N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H25NO5S/c1-3-17-8-9-22-20(12-17)21(26)13-23(30-22)24(27)25(19-10-11-31(28,29)15-19)14-18-6-4-16(2)5-7-18/h4-9,12-13,19H,3,10-11,14-15H2,1-2H3

InChI Key

LXDYPPOZBTVLIK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC=C(C=C3)C)C4CCS(=O)(=O)C4

Origin of Product

United States

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